molecular formula C6H13NO2 B1673035 pentan-2-yl carbamate CAS No. 541-95-7

pentan-2-yl carbamate

Cat. No.: B1673035
CAS No.: 541-95-7
M. Wt: 131.17 g/mol
InChI Key: HZMVPSHLMIQQNX-UHFFFAOYSA-N
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Description

pentan-2-yl carbamate, is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

pentan-2-yl carbamate, can be synthesized through the reaction of carbamic acid with 1-methylbutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Carbamic acid+1-methylbutanolCarbamic acid, 1-methylbutyl ester+Water\text{Carbamic acid} + \text{1-methylbutanol} \rightarrow \text{this compound} + \text{Water} Carbamic acid+1-methylbutanol→Carbamic acid, 1-methylbutyl ester+Water

Industrial Production Methods

In industrial settings, the production of carbamic acid, 1-methylbutyl ester, involves large-scale esterification processes. These processes often utilize continuous reactors and advanced separation techniques to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial production.

Chemical Reactions Analysis

Types of Reactions

pentan-2-yl carbamate, undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to carbamic acid and 1-methylbutanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carbamic acid and 1-methylbutanol.

    Reduction: 1-methylbutanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

pentan-2-yl carbamate, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, 1-methylbutyl ester, involves its interaction with specific molecular targets, such as enzymes. The ester can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

pentan-2-yl carbamate, can be compared with other carbamates, such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

This compound, is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to methyl or ethyl carbamates can influence its solubility, reactivity, and biological activity.

Similar Compounds

  • Methyl carbamate : A simpler carbamate with a shorter alkyl chain.
  • Ethyl carbamate : Similar to methyl carbamate but with an ethyl group.
  • Phenyl carbamate : Contains an aromatic ring, which significantly alters its chemical properties and applications.

Properties

IUPAC Name

pentan-2-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMVPSHLMIQQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031558
Record name 1-Methylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-95-7
Record name Hedonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hedonal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylbutyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLBUTYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1KN15LF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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